

Check Availability & Pricing

Galidesivir (BCX4430): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Galidesivir dihydrochloride	
Cat. No.:	B12368105	Get Quote

An In-depth Review of the Adenosine Nucleoside Analog Antiviral

This technical guide provides a comprehensive overview of Galidesivir (BCX4430), a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID).[1] Initially investigated for Hepatitis C, its potent activity against a wide range of RNA viruses has led to its development as a potential treatment for severe and emerging viral diseases, including filovirus infections like Ebola and Marburg.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on Galidesivir's mechanism of action, in vitro efficacy, pharmacokinetics, safety profile, and relevant experimental protocols.

Mechanism of Action: Targeting Viral RNA Replication

Galidesivir is an adenosine nucleoside analog that functions as a direct-acting antiviral.[2] Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[3][4] The process can be summarized in the following steps:

- Cellular Uptake and Activation: Galidesivir, in its prodrug form, readily enters host cells.
- Phosphorylation: Once inside the cell, host cellular kinases phosphorylate Galidesivir into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[3]



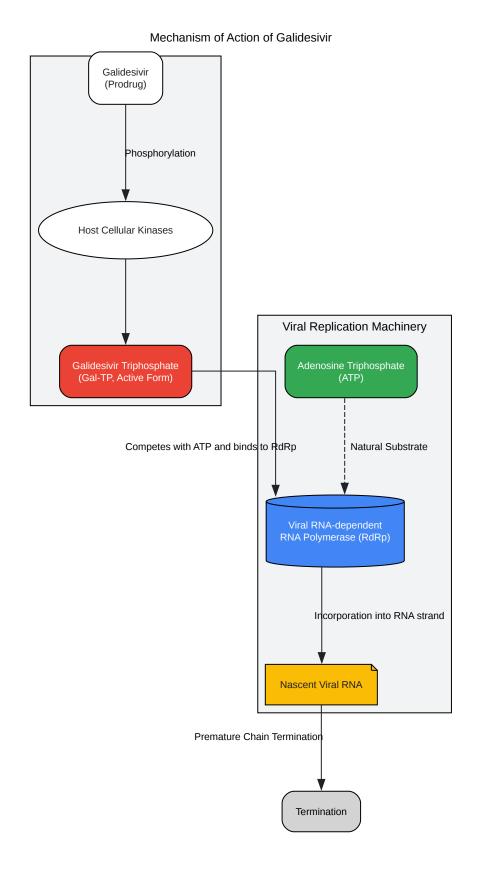




- Competition with ATP: Gal-TP mimics the natural adenosine triphosphate (ATP). This
 structural similarity allows it to compete with ATP for binding to the active site of the viral
 RdRp.
- Incorporation into Viral RNA: The viral RdRp incorporates Gal-TP into the nascent viral RNA strand.
- Premature Chain Termination: The incorporation of Gal-TP disrupts the normal process of RNA elongation, leading to premature termination of the growing RNA chain.[5] This halting of viral genome replication effectively stops the virus from propagating.

Molecular docking studies have suggested that Galidesivir can bind tightly to the RdRp of various viruses, including SARS-CoV-2, further supporting its role as a potent inhibitor of this key viral enzyme.[6][7]





Click to download full resolution via product page

Mechanism of Action of Galidesivir



Quantitative Data In Vitro Antiviral Activity

Galidesivir has demonstrated broad-spectrum antiviral activity against more than 20 RNA viruses from nine different families.[2][8] The following table summarizes its efficacy, presented as the 50% effective concentration (EC50), and cytotoxicity, presented as the 50% cytotoxic concentration (CC50), against a range of viruses.



Viral Family	Virus	Cell Line	EC50 (μM)	CC50 (µM)	Selectivity Index (SI = CC50/EC50)
Filoviridae	Ebola Virus (EBOV)	HeLa	3 - 12	>1000	>83 - >333
Marburg Virus (MARV)	HeLa	3 - 12	>1000	>83 - >333	
Sudan Virus (SUDV)	HeLa	3 - 12	>1000	>83 - >333	_
Orthomyxoviri dae	Influenza A and B Viruses	MDCK	1 - 5	>1000	>200 - >1000
Paramyxoviri dae	Measles Virus	Vero76	1.8	>100	>55.6
Coronavirida e	MERS-CoV	Vero	>1.5	>100	>1.5
SARS-CoV	Vero	>5.1	>100	>5.1	
SARS-CoV-2	Caco-2, Vero- 76, Calu-3	Moderate Activity	-	Favorable	-
Flaviviridae	Yellow Fever Virus (YFV)	-	Low μM range	-	-
Zika Virus (ZIKV)	-	Low μM range	-	-	
Dengue Virus (DENV)	-	Low μM range	-	-	-
West Nile Virus (WNV)	-	Low μM range	-	-	-
Tick-borne Encephalitis Virus (TBEV)	-	Low μM range	-	-	



Bunyavirales	Rift Valley Fever Virus (RVFV)	Vero	20.4 - 41.6	>100	>2.4 - >4.9
Arenaviridae	Lassa Virus (LASV)	Vero	43	>100	>2.3
Junin Virus (JUNV)	Vero	42.2	>100	>2.4	

Note: The in vitro efficacy of Galidesivir can be cell-line dependent, as some cell lines, such as Vero cells, may not efficiently convert the prodrug to its active triphosphate form.[3]

Human Pharmacokinetics (Phase 1 Clinical Trials)

Phase 1 clinical trials in healthy adult volunteers have evaluated the pharmacokinetics of Galidesivir administered via both intramuscular (IM) and intravenous (IV) routes.[4] The drug was found to be generally safe and well-tolerated.[4]

Table 2.1: Pharmacokinetic Parameters of Intravenous (IV) Galidesivir in Healthy Adults (Single Dose)

Dose	Cmax (ng/mL)	AUC (hr*ng/mL)
5 mg/kg	-	-
10 mg/kg	-	-
15 mg/kg	-	-
20 mg/kg	20,500	44,600

Table 2.2: Pharmacokinetic Parameters of Intramuscular (IM) Galidesivir in Healthy Adults (Single Dose)[4]



Dose	Cmax (ng/mL)	Tmax (hr)	AUC0-last (hr*ng/mL)
0.3 mg/kg	-	-	-
1 mg/kg	-	-	-
3 mg/kg	-	-	-
10 mg/kg	-	-	-

Note: Specific Cmax and AUC values for all dose cohorts in the IM study and lower doses in the IV study were not publicly available in the reviewed documents. The plasma concentration-time profile for both routes was characterized by rapid absorption, an initial rapid distribution and clearance phase, and an extended terminal elimination phase.[4]

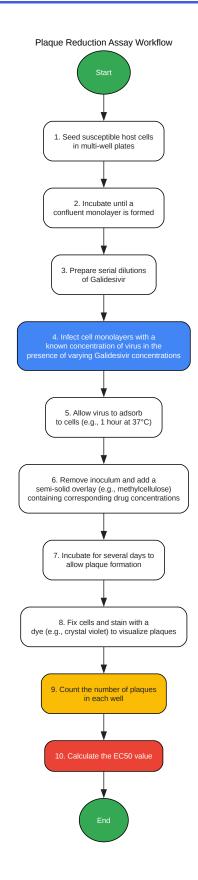
Clinical Safety and Tolerability

Across Phase 1 clinical trials, Galidesivir was reported to be safe and generally well-tolerated in healthy volunteers.[4] No fatal events or related serious adverse events were reported.[4] Additionally, no clinically significant dose-related trends in laboratory values, vital signs, electrocardiograms, or echocardiograms were noted.[4] In a trial involving patients with COVID-19, Galidesivir was also found to be safe and generally well-tolerated.[3]

Experimental Protocols Plaque Reduction Assay for Antiviral Activity

This protocol provides a standardized method for determining the in vitro antiviral efficacy of Galidesivir.





Click to download full resolution via product page

Plaque Reduction Assay Workflow

Foundational & Exploratory





Detailed Steps:

- Cell Culture Preparation: Seed a suitable host cell line (e.g., Vero, HeLa, MDCK) into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
- Drug Preparation: Prepare a stock solution of Galidesivir in an appropriate solvent (e.g., DMSO). On the day of the experiment, perform serial dilutions of the stock solution in a serum-free cell culture medium to achieve the desired final concentrations.
- Virus Inoculum Preparation: Dilute the virus stock in a serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
- Infection: Remove the growth medium from the confluent cell monolayers. Add the virus
 inoculum, either pre-mixed with the different concentrations of Galidesivir or added
 simultaneously, to the respective wells. Include a virus-only control (no drug) and a cell-only
 control (no virus, no drug).
- Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to attach to and enter the cells.
- Overlay: After the adsorption period, carefully remove the virus inoculum. Add a semi-solid overlay medium (e.g., 1.2% methylcellulose in culture medium) containing the corresponding concentrations of Galidesivir to each well. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
- Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period sufficient for plaque formation (this varies depending on the virus, typically 2-10 days).
- Plaque Visualization: Once plaques are visible, fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a dye like 0.1% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control. The EC50 value, the concentration of Galidesivir that inhibits plaque formation by 50%, can then be determined using a dose-response curve fitting software.

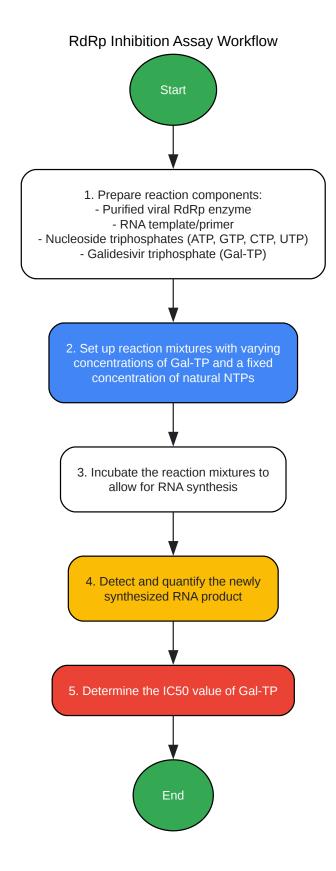




RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a general method for assessing the direct inhibitory effect of Galidesivir triphosphate on viral RdRp activity.





Click to download full resolution via product page

RdRp Inhibition Assay Workflow



Detailed Steps:

- Reagent Preparation:
 - Viral RdRp: Purify the recombinant viral RdRp enzyme.
 - RNA Template/Primer: Synthesize or purchase a suitable RNA template and a labeled (e.g., radioactive or fluorescent) primer.
 - Nucleoside Triphosphates (NTPs): Prepare a stock solution containing ATP, GTP, CTP, and UTP.
 - Galidesivir Triphosphate (Gal-TP): Prepare a stock solution of the active triphosphate form of Galidesivir.
- Reaction Setup:
 - In a microcentrifuge tube or multi-well plate, combine the reaction buffer, purified RdRp enzyme, and the RNA template/primer.
 - Add varying concentrations of Gal-TP to different reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
 - Initiate the reaction by adding the mixture of natural NTPs.
- Incubation: Incubate the reaction mixtures at the optimal temperature for the specific RdRp enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
- Product Detection and Quantification:
 - Stop the reaction by adding a quenching buffer (e.g., EDTA).
 - Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
 - Visualize and quantify the amount of full-length and terminated RNA products using an appropriate detection method (e.g., phosphorimaging for radiolabeled primers or fluorescence scanning for fluorescently labeled primers).



• Data Analysis:

- Quantify the amount of RNA synthesis in the presence of different concentrations of Gal-TP relative to the no-inhibitor control.
- Calculate the IC50 value, which is the concentration of Gal-TP that inhibits RdRp activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Galidesivir (BCX4430) is a promising broad-spectrum antiviral with a well-defined mechanism of action targeting the viral RNA-dependent RNA polymerase. Its in vitro efficacy against a wide range of clinically significant RNA viruses, coupled with a favorable pharmacokinetic and safety profile in early-phase clinical trials, underscores its potential as a valuable tool in the fight against emerging and re-emerging viral diseases. Further clinical development and research will be crucial in determining its therapeutic role in treating infections such as those caused by filoviruses and other high-threat viral pathogens. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this important antiviral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. BioCryst Begins Clinical Trial with Galidesivir for Treatment of Patients with COVID-19 |
 BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects PMC [pmc.ncbi.nlm.nih.gov]



- 5. Galidesivir | C11H15N5O3 | CID 10445549 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Galidesivir (BCX4430): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368105#galidesivir-bcx4430-as-an-adenosine-nucleoside-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com